2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Ethylsulfanyl Group: This step may involve nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the core structure.
Attachment of the 2-Fluorophenylmethyl Group: This can be done through alkylation reactions using 2-fluorobenzyl halides under basic conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its unique structure.
Biological Studies: Investigation of its biological activity, such as enzyme inhibition or receptor binding.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and sulfur atoms could enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 2-(ethylsulfanyl)-3-[(2-chlorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
The unique combination of ethylsulfanyl and 2-fluorophenylmethyl groups in the compound may confer distinct biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
2-ethylsulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2/c1-2-20-15-17-12-7-8-21-13(12)14(19)18(15)9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMSCDJMGWABEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3F)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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